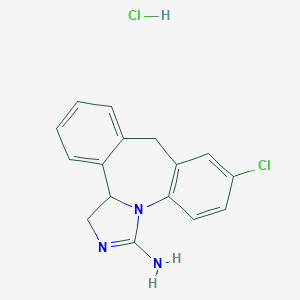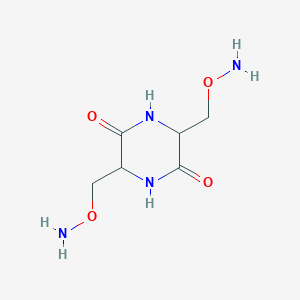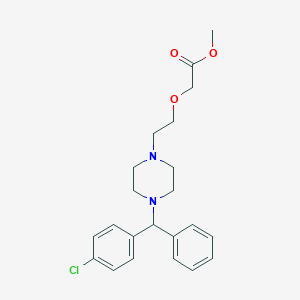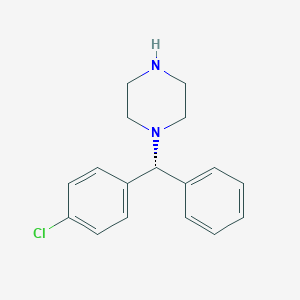
(R)-1-((4-クロロフェニル)(フェニル)メチル)ピペラジン
概要
説明
“®-1-((4-chlorophenyl)(phenyl)methyl)piperazine” is a technical grade compound with the empirical formula C17H19ClN2 . It has a molecular weight of 286.80 and is also known by the synonyms “(RS)-1- [ (4-Chlorophenyl)phenylmethyl]piperazine”, “NSC 86164”, and "Norchlorcyclizine" .
Molecular Structure Analysis
The compound has a molecular formula of C17H19ClN2 . The SMILES string representation isClc1ccc (cc1)C (N2CCNCC2)c3ccccc3 , which indicates the presence of a chlorophenyl group, a phenylmethyl group, and a piperazine ring . Physical And Chemical Properties Analysis
The compound is a powder with a boiling point of 178-180 °C/0.5 mmHg (lit.) and a melting point of 65-70 °C (lit.) . It has a density of 1.158 .科学的研究の応用
医薬品化合物の合成
ピペラジン部分は、その汎用性と生物活性から、多くの医薬品に共通して見られる特徴です。 問題の化合物は、抗うつ剤、抗精神病薬、抗ヒスタミン剤、抗真菌剤、抗生物質の合成における構成ブロックとして使用できます 。体内のさまざまな受容体と結合する能力により、新規治療薬開発のための貴重な足場となります。
飽和N-ヘテロ環の不斉合成
キラリティは、薬物の薬理学的特性に重要な役割を果たします。 化合物の®-エナンチオマーは、薬物開発において重要な、炭素置換された飽和N-ヘテロ環の不斉合成のための枠組みを提供します 。この用途は、新規医薬品承認のための規制要件を満たすエナンチオマー的に純粋な物質を作成するために不可欠です。
金属有機構造体(MOF)の開発
問題の化合物を含むピペラジン誘導体は、触媒分野と金属有機構造体(MOF)の構築において、成功裏に使用されてきました 。MOFは、その高い表面積と調整可能な細孔サイズにより、ガス貯蔵、分離、触媒など、幅広い用途を持っています。
抗菌および抗酸化特性
化合物の構造的特徴により、抗菌および抗酸化特性を示すことができます 。これは、微生物感染症と酸化ストレス関連状態の治療を目的とした製剤に含まれる可能性のある候補です。
金属錯体の配位子合成
®-1-((4-クロロフェニル)(フェニル)メチル)ピペラジンは、金属錯体の配位子として作用することができます 。これらの錯体は、触媒やさまざまな化学反応における活性成分など、多様な用途があります。
有機合成方法論
化合物は、さまざまな有機合成方法論における重要な中間体として役立ちます 。ヒドロアミノ化、酸化環化、脱カルボキシル化環化などの反応を通じて、拡張されたピペラジン構造を作成するために使用できます。これらの方法は、潜在的な医薬品用途を持つ複雑な有機分子の合成に不可欠です。
Safety and Hazards
The compound is classified as Eye Dam. 1 - Repr. 2 - Skin Irrit. 2 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 - H317 - H318 - H361fd . Precautionary measures include P201 - P202 - P280 - P302 + P352 - P305 + P351 + P338 - P308 + P313 .
作用機序
- Piperazine derivatives often interact with serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors. These interactions can modulate neurotransmission and affect mood, cognition, and behavior .
- These interactions lead to changes in neuronal signaling and downstream effects on cellular processes .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
特性
IUPAC Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300543-56-0 | |
| Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300543-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norchlorcyclizine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300543560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCHLORCYCLIZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890A9G29PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine with high optical purity?
A1: [, ] Research indicates that reacting (R)-(4-chlorophenyl)phenylmethylamine with a compound containing a leaving group (such as halogen, methanesulfonyl, or p-toluenesulfonyl) and a piperazine moiety, followed by hydrolysis, yields (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. Crystallization with N-acetyl-L-phenylalanine further enhances the optical purity. [] This method offers advantages in terms of yield and ease of manufacturing. []
Q2: Have any novel derivatives of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine been synthesized and investigated for their anti-allergic properties?
A2: Yes, researchers have designed and synthesized a series of novel (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine derivatives. These derivatives were then evaluated for their anti-allergic activities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


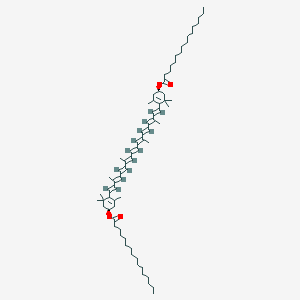
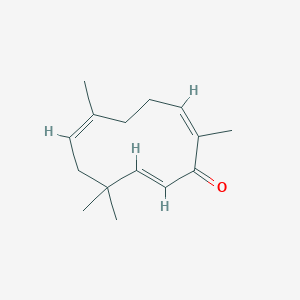

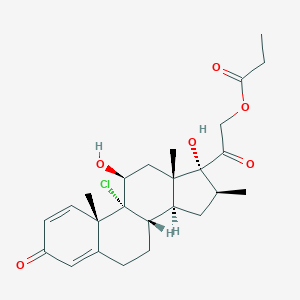
![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)
